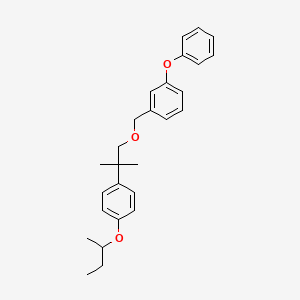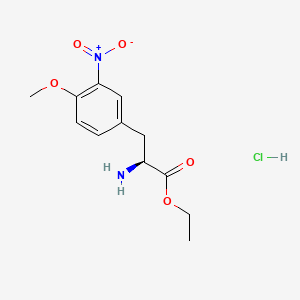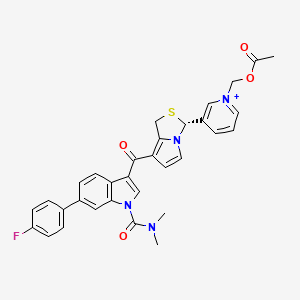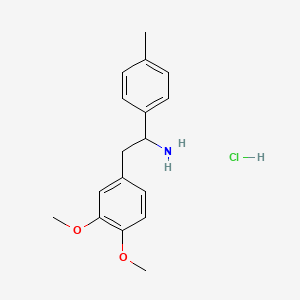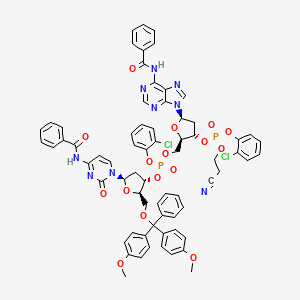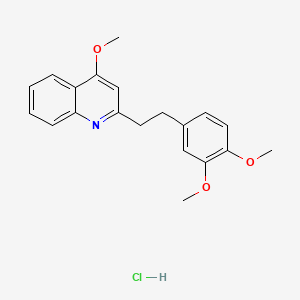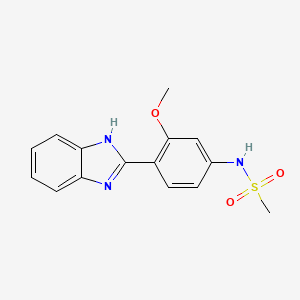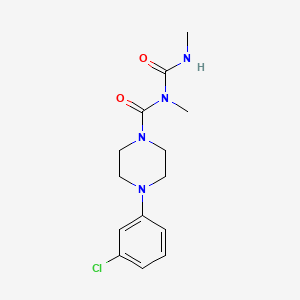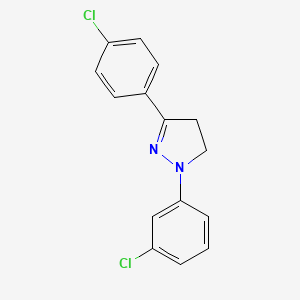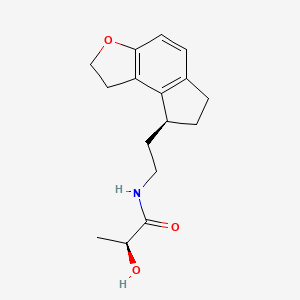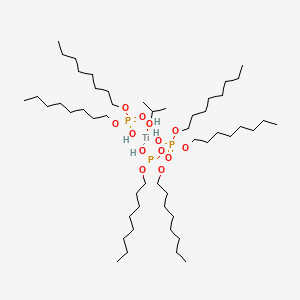
Tris(dioctyl phosphato-O'')(propan-2-olato)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- is a complex organotitanium compound. It is known for its unique coordination structure, where titanium is bonded to three dioctyl phosphato groups and one 2-propanolato group. This compound is often used in various industrial and research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with dioctyl phosphoric acid and 2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+3(C8H17O)2POH+C3H7OH→Ti(O2P(C8H17)2)3(OCH(CH3)2)+4HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.
Substitution: The dioctyl phosphato and 2-propanolato groups can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or ozone can be used.
Substitution: Ligands such as alkoxides or phosphates can be used in substitution reactions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂) and dioctyl phosphoric acid.
Substitution: New organotitanium complexes with different ligands.
Applications De Recherche Scientifique
Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The titanium center acts as a Lewis acid, facilitating the activation of reactants and promoting the formation of new chemical bonds. The dioctyl phosphato and 2-propanolato groups play a crucial role in stabilizing the complex and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
- Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)-
- Titanium, tris(dioctyl phosphato-kappaO’')(ethanolato)-, (T-4)-
- Titanium, tris(dioctyl phosphato-kappaO’')(methanolato)-, (T-4)-
Comparison:
Uniqueness: Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- is unique due to its specific coordination with 2-propanolato, which provides distinct reactivity and stability compared to its ethanolato and methanolato counterparts.
Reactivity: The presence of 2-propanolato in the compound enhances its reactivity in certain catalytic processes, making it more effective in specific applications.
Propriétés
Numéro CAS |
61436-47-3 |
|---|---|
Formule moléculaire |
C51H113O13P3Ti |
Poids moléculaire |
1075.2 g/mol |
Nom IUPAC |
dioctyl hydrogen phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H35O4P.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18);3-4H,1-2H3; |
Clé InChI |
VEZLAPVLDJVYFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


